molecular formula C14H19N3OS B5317719 N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide

N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide

Cat. No. B5317719
M. Wt: 277.39 g/mol
InChI Key: BDJIZUQESHQDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide, also known as DMTP, is a compound that has been extensively studied for its potential applications in scientific research. DMTP is a member of the thiophene family of compounds and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in the development and progression of diseases. This compound has been found to have a number of targets, including the protein kinase C (PKC) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. This compound has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide has a number of advantages for use in lab experiments, including its ability to selectively target specific pathways and enzymes. However, there are also some limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide, including the development of new therapeutic agents based on its structure and the further study of its mechanism of action. Other potential areas of research include the use of this compound as a diagnostic tool for various diseases and the study of its effects on various cellular pathways and processes. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromo-5-diethylaminothiophene with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The resulting product can be purified using various chromatographic techniques.

Scientific Research Applications

N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for further study.

properties

IUPAC Name

N,5-diethyl-N-[(1-methylpyrazol-4-yl)methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-4-13-6-12(10-19-13)14(18)17(5-2)9-11-7-15-16(3)8-11/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJIZUQESHQDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N(CC)CC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.